molecular formula C15H21N5O2S B2413467 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034257-68-4

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2413467
CAS No.: 2034257-68-4
M. Wt: 335.43
InChI Key: UXRIWIHUTNRCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the sulfonamide group: This involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the piperidine ring: This can be synthesized by the reduction of a pyridine derivative using a reducing agent like sodium borohydride.

    Coupling of the piperidine and pyrazole rings: This step involves the reaction of the piperidine derivative with the pyrazole sulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Substituted sulfonamide derivatives with various functional groups.

Scientific Research Applications

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or inflammation.

    Pharmacology: The compound can be studied for its potential as a receptor modulator or enzyme inhibitor.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
  • 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
  • 1-methyl-N-((1-(pyridin-3-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Uniqueness

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific arrangement of functional groups, which can confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19-12-15(11-17-19)23(21,22)18-9-13-4-7-20(8-5-13)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRIWIHUTNRCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.